5-(4-(Trifluoromethyl)phenyl)picolinic acid

Overview

Description

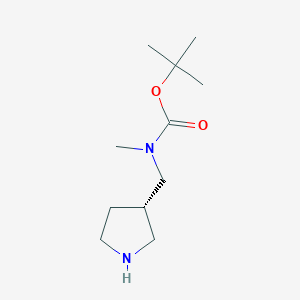

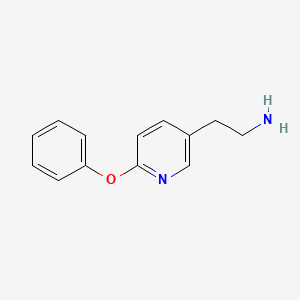

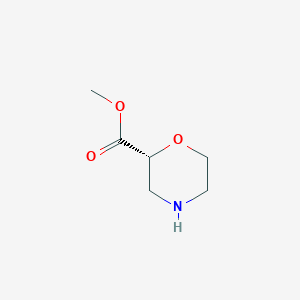

5-(4-(Trifluoromethyl)phenyl)picolinic acid is a derivative of picolinic acid with a trifluoromethyl group and a phenyl group attached . It has a molecular formula of C13H8F3NO2 and a molecular weight of 267.2 g/mol .

Synthesis Analysis

The synthesis of compounds similar to 5-(4-(Trifluoromethyl)phenyl)picolinic acid often involves nucleophilic substitution reactions . For instance, one synthesis method involves the carboxylation reaction of 2-bromo-5-(trifluoromethyl)pyridine with butyllithium .Molecular Structure Analysis

The molecular structure of 5-(4-(Trifluoromethyl)phenyl)picolinic acid features a carboxylic acid group and a trifluoromethyl substituent situated para to one another on the aromatic ring .Chemical Reactions Analysis

Trifluoromethylpyridines, such as 5-(4-(Trifluoromethyl)phenyl)picolinic acid, are often used in the synthesis of agrochemicals and pharmaceuticals . They can undergo various chemical reactions, including palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis

5-(4-(Trifluoromethyl)phenyl)picolinic acid has a molecular weight of 267.2 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications

- 5-(Trifluoromethyl)picolinic acid (abbreviated as 5-TFMPA ) serves as a versatile ligand in coordination chemistry. Researchers have synthesized metal complexes by coordinating this ligand with transition metals such as rhenium (Re) or other transition metals. These complexes exhibit interesting photophysical properties and can be explored for applications in luminescent materials, catalysis, and bioimaging .

- Scientists have investigated the potential anticancer activities of rhenium complexes containing 5-TFMPA ligands. For example, the complex fac-[Re(Dfpc)(CO)3(Py)] showed promising in vitro anticancer effects. Further studies are needed to explore its mechanism of action and potential therapeutic applications .

- The fluorine atoms in the trifluoromethyl group make 5-TFMPA a useful fluorophore. Researchers have utilized it as a fluorescent probe for cellular imaging and tracking. Its unique emission properties can aid in visualizing biological processes and detecting specific cellular components .

- 5-TFMPA can be incorporated into organic molecules during synthetic processes. Medicinal chemists may use it as a building block to create novel drug candidates. Its trifluoromethyl group can enhance lipophilicity and alter pharmacokinetic properties .

- Researchers have explored 5-TFMPA as a linker in constructing metal-organic frameworks (MOFs). MOFs are porous materials with applications in gas storage, separation, and catalysis. The unique properties of 5-TFMPA contribute to the design of functional MOFs .

- The absorption and emission properties of 5-TFMPA have attracted attention for photophysical studies. It can be incorporated into luminescent materials, such as OLEDs (organic light-emitting diodes) or sensors. Its fluorescence behavior can be tuned by modifying the surrounding environment or incorporating it into different matrices .

Metal Complexes and Coordination Chemistry

Anticancer Studies

Fluorescent Probes and Imaging Agents

Organic Synthesis and Medicinal Chemistry

Metal-Organic Frameworks (MOFs)

Photophysical Studies and Luminescent Materials

properties

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-1-8(2-5-10)9-3-6-11(12(18)19)17-7-9/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXNNWUEMMTZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680775 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-(Trifluoromethyl)phenyl)picolinic acid | |

CAS RN |

762287-48-9 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole](/img/structure/B1504141.png)

![2-Hydroxy-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester](/img/structure/B1504143.png)

![Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1504144.png)

![Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1504153.png)